molecular formula C14H17N3O2 B11854597 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine CAS No. 1333222-27-7

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine

Cat. No.: B11854597
CAS No.: 1333222-27-7
M. Wt: 259.30 g/mol
InChI Key: LNXODROHAZZDAZ-UHFFFAOYSA-N
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Description

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine is a heterocyclic compound that features both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine typically involves the coupling of a pyridine derivative with a pyridazine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyridine and pyridazine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methoxypyridin-3-yl)-6-butoxypyridazine: Similar structure but with different substituents.

    3-(6-Ethoxypyridin-3-yl)-6-methoxypyridazine: Ethoxy group instead of butoxy.

    3-(6-Propoxypyridin-3-yl)-6-methoxypyridazine: Propoxy group instead of butoxy.

Properties

CAS No.

1333222-27-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-(6-butoxypyridin-3-yl)-6-methoxypyridazine

InChI

InChI=1S/C14H17N3O2/c1-3-4-9-19-13-7-5-11(10-15-13)12-6-8-14(18-2)17-16-12/h5-8,10H,3-4,9H2,1-2H3

InChI Key

LNXODROHAZZDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1)C2=NN=C(C=C2)OC

Origin of Product

United States

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